5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one
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Overview
Description
5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a benzylidene and an ethoxy-phenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-thioxo-4-thiazolidinone in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+2-Thioxo-4-thiazolidinone→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene and ethoxy-phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one
- 5-(3-Bromo-benzylidene)-3-phenyl-thiazolidine-2,4-dione
- 5-Benzylidene-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Uniqueness
5-Benzylidene-3-(4-ethoxy-phenyl)-2-thioxo-thiazolidin-4-one is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H15NO2S2 |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S2/c1-2-21-15-10-8-14(9-11-15)19-17(20)16(23-18(19)22)12-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b16-12- |
InChI Key |
RNSNPXNFCHTVML-VBKFSLOCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
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